

Reproducibility of Experiments Involving 3-(4-Methylphenoxy)piperidine: A Comparative Guide

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Compound of Interest

Compound Name: 3-(4-Methylphenoxy)piperidine

Cat. No.: B1359081

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This guide provides a comparative analysis of the synthesis and pharmacological properties of **3-(4-Methylphenoxy)piperidine** and its structural analogs. The information is intended for researchers, scientists, and drug development professionals to facilitate the reproducibility of experiments and to offer a basis for the selection of compounds in the exploration of novel therapeutics targeting monoamine transporters and receptors.

Comparison of Receptor Binding Affinities

The following tables summarize the in vitro binding affinities of **3-(4-Methylphenoxy)piperidine** and its analogs for key dopamine and serotonin receptors. The data is compiled from various studies and presented to offer a comparative overview of their pharmacological profiles. It is important to note that direct comparisons are most accurate when data is generated from the same study under identical experimental conditions.

Table 1: Comparative Dopamine D4 Receptor Binding Affinity of 3-Phenoxy piperidine Analogs

Compound/Analog	Dopamine D4 Receptor Ki (nM)	Reference
3-(4-Methylphenoxy)piperidine	Data not available in reviewed sources	
4,4-difluoro-3-(3-methylphenoxy)piperidine	13	[1]
4,4-difluoro-3-(4-fluoro-3-methylphenoxy)piperidine	6.5	[1]
4,4-difluoro-3-(3,4-difluorophenoxy)piperidine	5.5	[1]
4,4-difluoro-3-(4-cyanophenoxy)piperidine	1.7	[1]

Table 2: Comparative Binding Affinities of Piperidine Analogs at Dopamine and Serotonin Transporters

Compound/Analog	DAT Ki (nM)	SERT Ki (nM)	Reference
3-(4-Methylphenoxy)piperidine	Data not available in reviewed sources	Data not available in reviewed sources	
1-(3-fluoroethoxyphenethyl)-piperidine	>10000	8.4	[2]
1-(4-fluoroethoxyphenethyl)-piperidine	>10000	50.1	[2]
Lobelane	1935	1575	[2]

Experimental Protocols

Detailed methodologies for the synthesis and key pharmacological assays are provided below to ensure the reproducibility of the experiments.

Synthesis of 3-(4-Methylphenoxy)piperidine

While a specific protocol for **3-(4-Methylphenoxy)piperidine** is not explicitly detailed in the reviewed literature, a general and representative procedure can be adapted from the synthesis of analogous phenoxy piperidine derivatives. The proposed synthesis involves the O-arylation of a protected 3-hydroxypiperidine followed by deprotection.

Step 1: N-Boc-3-hydroxypiperidine Synthesis (if starting from 3-hydroxypiperidine)

- Dissolve 3-hydroxypiperidine in a suitable solvent such as dichloromethane (CH₂Cl₂).
- Add a base, for example, triethylamine (Et₃N), to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in CH₂Cl₂ at 0 °C.
- Allow the reaction to warm to room temperature and stir overnight.
- Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain N-Boc-3-hydroxypiperidine, which can be purified by column chromatography.

Step 2: O-Arylation of N-Boc-3-hydroxypiperidine

- To a solution of N-Boc-3-hydroxypiperidine in an appropriate solvent like dimethylformamide (DMF), add a base such as sodium hydride (NaH) at 0 °C.
- Stir the mixture for a short period to allow for the formation of the alkoxide.
- Add 1-fluoro-4-methylbenzene (or a suitable p-cresol derivative).
- Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
- After completion, cool the reaction and quench with water.

- Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate.
- Purify the crude product by column chromatography to yield **N-Boc-3-(4-methylphenoxy)piperidine**.

Step 3: Deprotection of N-Boc-3-(4-methylphenoxy)piperidine

- Dissolve **N-Boc-3-(4-methylphenoxy)piperidine** in a solvent like CH₂Cl₂.
- Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
- Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
- Remove the solvent and excess acid under reduced pressure.
- The resulting salt can be neutralized with a base to obtain the free base, **3-(4-Methylphenoxy)piperidine**, which can be further purified if necessary.

Radioligand Binding Assay for Dopamine D4 Receptor

This protocol is adapted from studies on analogous compounds.[\[1\]](#)

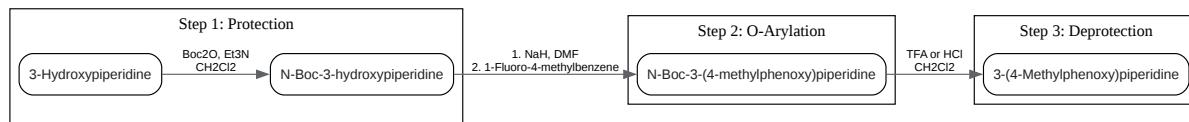
- Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human dopamine D4 receptor are used.
- Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂ at pH 7.4, is prepared.
- Radioligand: [³H]N-methylspiperone is commonly used as the radioligand.
- Procedure:
 - Incubate the cell membranes with various concentrations of the test compound (e.g., **3-(4-Methylphenoxy)piperidine** or its analogs) and a fixed concentration of the radioligand.
 - Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist (e.g., haloperidol).

- Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes).
- Terminate the incubation by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.

- Data Analysis: The IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are calculated using non-linear regression analysis. The Ki (inhibition constant) values are then determined using the Cheng-Prusoff equation.

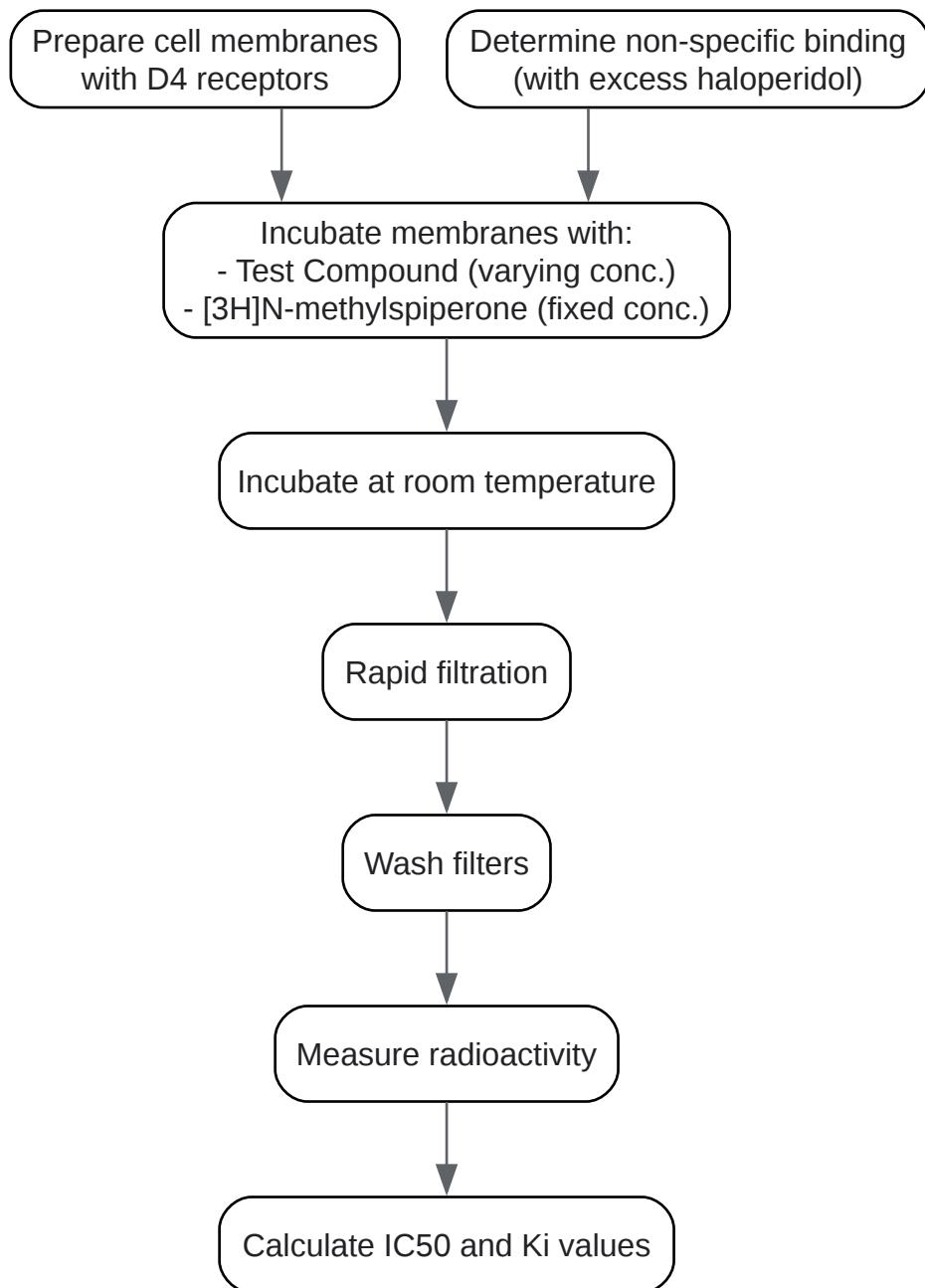
Visualizations

The following diagrams illustrate the proposed synthetic pathway and a conceptual workflow for the evaluation of compound affinity.



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Caption: Proposed synthetic pathway for **3-(4-Methylphenoxy)piperidine**.



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Caption: Workflow for radioligand binding assay.

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